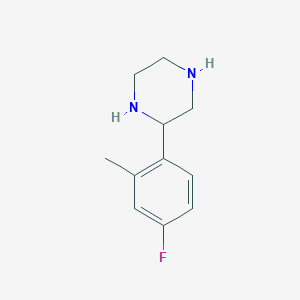

2-(4-Fluoro-2-methylphenyl)piperazine

Overview

Description

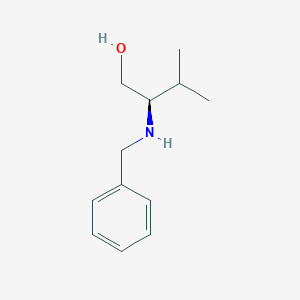

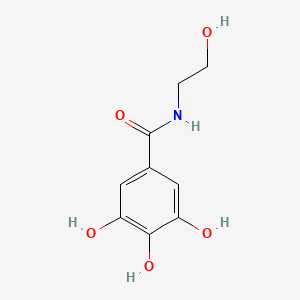

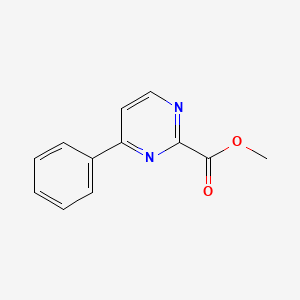

“2-(4-Fluoro-2-methylphenyl)piperazine” is a chemical compound with the molecular formula C11H15FN2. It is a white to yellow solid at room temperature . The IUPAC name for this compound is (2S)-2-(4-fluoro-2-methylphenyl)piperazine dihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of research in recent years. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C11H17Cl2FN2 . The molecular weight of this compound is 267.17 .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Applications

- Fe-catalyzed synthesis of Flunarizine : Flunarizine, a drug used for migraines and epilepsy, is synthesized using 2-(4-Fluoro-2-methylphenyl)piperazine. This process involves a regioselective metal-catalyzed amination and the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).

Radiolabeled Compounds for PET Imaging

- [18F]p-MPPF in PET imaging : [18F]p-MPPF, a radiolabeled compound including this compound, is used in PET imaging for studying the serotonergic neurotransmission (Plenevaux et al., 2000).

Medicinal Chemistry Applications

- Piperazine-1-yl-1H-indazole derivatives : These derivatives, including this compound, are crucial in medicinal chemistry, showing potential for various applications after being characterized by spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Antibacterial Applications

- Synthesis of Quinolone Antibacterials : The synthesis of novel quinolones involves using this compound. These compounds have demonstrated significant in vitro antibacterial activity (Ziegler et al., 1990).

Pharmacological Characterization

- Discovery of Vestipitant : Vestipitant, a potent NK1 receptor antagonist, was developed through the chemical exploration of N-phenylpiperazine analogues, including this compound. Its preclinical profile led to its selection as a drug candidate (Di Fabio et al., 2009).

Antitumor Activity

- Antitumor Activity of 1,2,4-Triazole Schiff Bases : Novel 1,2,4-triazole Schiff bases containing this compound exhibited promising inhibitory activity against tumor cells. These compounds represent a significant advancement in the development of new antitumor agents (Ding et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluoro-2-methylphenyl)piperazine is the Neurokinin 1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in various physiological processes, including the regulation of mood, anxiety, stress, and emesis.

Biochemical Pathways

Result of Action

Given its interaction with the Neurokinin 1 receptor, it is likely to influence cellular processes regulated by this receptor, potentially leading to changes in pain perception and other physiological responses .

Safety and Hazards

The safety information for “2-(4-Fluoro-2-methylphenyl)piperazine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)